molecular formula C25H32O4 B1250819 Amphidinolide V

Amphidinolide V

Cat. No. B1250819
M. Wt: 396.5 g/mol
InChI Key: JVSYUOSONIICNS-GPAUMLEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amphidinolide V is a natural product found in Amphidinium with data available.

Scientific Research Applications

Amphidinolide V and Cytotoxic Properties The amphidinolides, including Amphidinolide V, are recognized for their cytotoxic properties and structural diversity. These macrolides have spurred extensive research due to their unique structures and the potential biological activities associated with them. The compelling features of these compounds have drawn global attention from organic chemists, who have successfully synthesized several members of this family, highlighting their biological relevance (Chakraborty & Das, 2001).

Amphidinolide V and Actin Dynamics Amphidinolide H, a compound closely related to Amphidinolide V, demonstrates intriguing properties in affecting actin dynamics. It stabilizes actin in a unique manner, which is distinct from other known actin-stabilizing agents. This characteristic highlights the potential utility of amphidinolides in probing actin-mediated cellular functions and underscores their relevance in the study of cytoskeletal structures (Saito et al., 2004).

properties

Product Name

Amphidinolide V

Molecular Formula

C25H32O4

Molecular Weight

396.5 g/mol

IUPAC Name

(1S,4R,13R,14S)-13-hydroxy-4-[(1E,4E)-6-methylhepta-1,4,6-trienyl]-2,9,10,12-tetramethylidene-5,15-dioxabicyclo[12.1.0]pentadecan-6-one

InChI

InChI=1S/C25H32O4/c1-16(2)10-8-7-9-11-21-15-20(6)24-25(29-24)23(27)19(5)14-18(4)17(3)12-13-22(26)28-21/h8-11,21,23-25,27H,1,3-7,12-15H2,2H3/b10-8+,11-9+/t21-,23+,24-,25-/m0/s1

InChI Key

JVSYUOSONIICNS-GPAUMLEVSA-N

Isomeric SMILES

CC(=C)/C=C/C/C=C/[C@H]1CC(=C)[C@H]2[C@@H](O2)[C@@H](C(=C)CC(=C)C(=C)CCC(=O)O1)O

Canonical SMILES

CC(=C)C=CCC=CC1CC(=C)C2C(O2)C(C(=C)CC(=C)C(=C)CCC(=O)O1)O

synonyms

amphidinolide V

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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